N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

Catalog No.
S2710552
CAS No.
1705760-17-3
M.F
C15H20N2O2
M. Wt
260.337
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopr...

CAS Number

1705760-17-3

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanecarboxamide

Molecular Formula

C15H20N2O2

Molecular Weight

260.337

InChI

InChI=1S/C15H20N2O2/c1-17-7-6-11-8-12(4-5-13(11)17)14(18)9-16-15(19)10-2-3-10/h4-5,8,10,14,18H,2-3,6-7,9H2,1H3,(H,16,19)

InChI Key

AXEOKYHKAFATQA-UHFFFAOYSA-N

SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)O

Solubility

not available
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule compound that has generated significant interest in the scientific community due to its unique biological and chemical properties. This paper aims to provide an overview of CX-5461, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule compound that belongs to the class of compounds known as guanine quadruplex binders. It was first synthesized in the late 1980s by a team of researchers led by Dr. Graeme L. Pearson, from the Queen's University in Kingston, Ontario, Canada. Initially, the compound was developed as an RNA polymerase I inhibitor to target cancer cells. However, recent studies have indicated that the compound may have significant potential in a range of other fields, including aging, neuroscience, and neurodegenerative diseases.
The molecular formula of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is C20H22N4O2. It has a molecular weight of 354.4 g/mol. The compound has a melting point of 180-182 °C and a solubility of 100 mg/mL in DMSO. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is a pale yellow solid and is stable at room temperature for extended periods under normal conditions.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide can be synthesized using a novel condensation reaction between an alkyne and an arylhydrazide. The synthesis involves the use of transition metal catalysts, which effectively catalyze the reaction to yield the final product. The compound can be purified using a range of different methods, including flash column chromatography, high-performance liquid chromatography, and recrystallization. The synthesized product can then be characterized using a range of techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography.
The primary analytical methods used to analyze N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide are NMR spectroscopy and mass spectrometry. NMR spectroscopy is used to determine the purity and structural identity of the compound. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Other analytical methods such as high-performance liquid chromatography and thin-layer chromatography can be used to determine the purity of the product.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide exhibits a unique mechanism of action, which involves binding to guanine quadruplexes in the DNA of cancer cells. This binding disrupts RNA polymerase I transcription and leads to ribosomal stress, causing cell cycle arrest and ultimately resulting in cell death. Recent studies have suggested that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide may have antitumorigenic effects, making it a promising candidate for the treatment of cancer.
Initial safety data from preclinical studies suggest that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has a high safety profile, and the compound is well tolerated in vivo. The compound showed minimal toxicity in animal models at the therapeutic dose. However, further studies are required to assess the safety and toxicity of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide in humans.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has been studied extensively for its potential application in cancer therapy. The compound has shown promising results in preclinical studies and is currently in phase I clinical trials for cancer treatment. Apart from its potential in the field of oncology, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has also shown significant potential in aging, neuroscience, and neurodegenerative diseases.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide is currently in phase I clinical trials for cancer treatment. The compound is being tested for its safety and efficacy in treating solid tumors such as breast, ovarian, and pancreatic cancers. There are ongoing studies investigating the potential of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide in aging, neuroscience, and neurodegenerative diseases.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has significant potential in a range of fields, including cancer therapy, aging, neuroscience, and neurodegenerative diseases. The compound's unique mechanism of action as a guanine quadruplex binder provides opportunities for drug discovery and development in these fields.
Limitations:
Despite its promising properties, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide has some limitations. The compound's selectivity for cancer cells needs further investigation, as it may target normal cells with high ribosomal activity as well. Moreover, the compound's efficacy in treating solid tumors is not fully understood, and further research is needed to fully explore its potential.
The future directions of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide research involve expanding its application in the treatment of cancer and exploring its potential in aging, neuroscience, and neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and to improve its efficacy and safety profile. Developing alternative methods of synthesis and characterization that could lower the cost and increase the availability of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide would also allow for further testing and expansion of the compound's applications. Finally, the potential limitation of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanecarboxamide should be addressed and dealt with through further research.

XLogP3

1

Dates

Modify: 2023-08-16

Explore Compound Types